(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride
Description
(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride (CAS: 221095-77-8) is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₇H₂₀N₂·2HCl and a molecular weight of 325.276 g/mol . Its structure features a benzhydryl group (diphenylmethyl) attached to an azetidine (4-membered saturated ring) at the 1-position, with a methanamine group at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2.2ClH/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;;/h1-10,14,17H,11-13,18H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMSAJVLGUBXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride typically involves the reaction of benzhydryl chloride with azetidine-3-methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, thereby influencing various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine and Benzhydryl Moieties
1-Benzhydrylazetidin-3-amine Hydrochloride (CAS: 1189735-08-7)
- Key Differences : Lacks the methanamine group at the azetidine 3-position, replacing it with a primary amine. This structural simplification reduces molecular weight and alters pharmacokinetic properties.
- Applications : Used in preclinical studies for neurological disorders due to its affinity for sigma receptors .
1-(Azetidin-3-yl)-N,N-dimethylmethanamine Dihydrochloride (CAS: 1630082-57-3)
Benzhydryl-Containing Compounds
Diphenhydramine Hydrochloride (CAS: 147-24-0)
- Molecular Formula: C₁₇H₂₁NO·HCl (MW: 291.82 g/mol).
- Key Differences: Ethanolamine backbone instead of azetidine. The benzhydryl group is retained, but the tertiary amine and ether linkage differentiate its mechanism (histamine H₁ receptor antagonism) .
Benzydamine Hydrochloride (CAS: 132-69-4)
Dihydrochloride Salts with Heterocyclic Cores
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride (CAS: 1909337-01-4)
- Molecular Formula : C₇H₁₂N₄·2HCl (MW: 225.12 g/mol).
- Key Differences : Triazole ring instead of azetidine. The dihydrochloride salt and methanamine group suggest similar solubility but divergent reactivity in metal-catalyzed reactions .
(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine Dihydrochloride (CAS: 2089257-74-7)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Salt Form | Key Applications |
|---|---|---|---|---|---|---|
| (1-Benzhydrylazetidin-3-yl)methanamine diHCl | 221095-77-8 | C₁₇H₂₀N₂·2HCl | 325.276 | Azetidine | Dihydrochloride | CNS drug development |
| 1-Benzhydrylazetidin-3-amine HCl | 1189735-08-7 | ~C₁₆H₁₈N₂·HCl | ~277.79 | Azetidine | Hydrochloride | Neurological research |
| Diphenhydramine HCl | 147-24-0 | C₁₇H₂₁NO·HCl | 291.82 | Ethanolamine | Hydrochloride | Antihistamine |
| Benzydamine HCl | 132-69-4 | C₁₉H₂₃N₃O·HCl | 345.87 | Indazole | Hydrochloride | Anti-inflammatory |
| [1-(But-3-en-1-yl)-1H-triazol-4-yl]methanamine diHCl | 1909337-01-4 | C₇H₁₂N₄·2HCl | 225.12 | Triazole | Dihydrochloride | Catalysis research |
Research Findings and Pharmacological Notes
- Salt Forms: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, critical for bioavailability in drug formulations .
- Benzhydryl Group : This moiety is associated with CNS activity due to its lipophilicity and ability to cross the blood-brain barrier. However, its presence in Diphenhydramine and Benzydamine shows versatility across therapeutic areas .
Biological Activity
(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological macromolecules, influencing various biochemical pathways. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 221095-77-8
- Molecular Formula : CHClN\
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways and physiological processes. Notably, the benzhydryl group and the azetidine ring play crucial roles in binding to target molecules, affecting their function .
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against various strains, indicating potential applications in treating bacterial infections.
- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems have shown promise in modulating behaviors associated with anxiety and depression .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound. Below are summarized findings from key studies:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Assessing antitumor activity | The compound demonstrated significant cytotoxicity against cancer cell lines with IC values ranging from 5 to 15 µM. |
| Study 2 | Evaluating antibacterial properties | Showed inhibition against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below 100 µg/mL. |
| Study 3 | Neuropharmacological evaluation | Exhibited anxiolytic effects in rodent models at doses of 10 mg/kg. |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves a nucleophilic substitution reaction between benzhydryl chloride and azetidine-3-methanamine under basic conditions. This process can be optimized for industrial production to enhance yield and purity .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride, and how can purity be validated?
- Synthesis : Multi-step organic synthesis typically involves:
- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol or alkylation of a secondary amine .
- Step 2 : Introduction of the benzhydryl group (diphenylmethyl) via nucleophilic substitution or Friedel-Crafts alkylation .
- Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride form .
- Validation :
- Purity : Assessed via HPLC (e.g., C18 column, mobile phase: acetonitrile/ammonium acetate buffer) with UV detection at 254 nm .
- Structural Confirmation : NMR (e.g., H-NMR for benzhydryl proton signals at δ 5.3–5.5 ppm; C-NMR for azetidine ring carbons) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical methods are suitable for quantifying this compound in complex matrices?
- HPLC-UV : Optimize chromatographic conditions (e.g., gradient elution, pH 3.0–5.0 buffer) to resolve the compound from impurities or co-formulated agents .
- LC-MS/MS : Use electrospray ionization (ESI+) for enhanced sensitivity in biological matrices (m/z dependent on molecular weight ~300–350 Da) .
- Validation Parameters : Include linearity (R > 0.99), precision (RSD < 2%), and recovery (>95%) per ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions .
- Analysis : Monitor degradation products via HPLC-MS and correlate with structural vulnerabilities (e.g., azetidine ring opening in acidic conditions) .
- Statistical Modeling : Use Arrhenius plots to predict shelf-life discrepancies caused by temperature fluctuations .
Q. What in vitro models are appropriate for studying the LOXL2 inhibitory activity of this compound, and how can potency be optimized?
- Model Selection :
- Enzyme Assays : Recombinant LOXL2 activity measured via fluorescence-based detection of lysine oxidation byproducts (e.g., aminoadipic semialdehyde) .
- Cell-Based Assays : Fibroblast collagen deposition assays to evaluate antifibrotic effects .
- Optimization Strategies :
- Structure-Activity Relationship (SAR) : Modify substituents on the azetidine ring or benzhydryl group to enhance binding affinity.
- Co-crystallization Studies : Resolve X-ray structures of the compound bound to LOXL2 to identify critical interactions .
Q. How do stereochemical variations in the azetidine ring impact pharmacological activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
